Cas no 1261896-72-3 (4-(3-Fluorophenyl)-2-methoxyphenol)
4-(3-Fluorophenyl)-2-methoxyphenol Chemical and Physical Properties
Names and Identifiers
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- MFCD18314973
- 3'-Fluoro-3-methoxy[1,1'-biphenyl]-4-ol
- 4-(3-FLUOROPHENYL)-2-METHOXYPHENOL
- 1261896-72-3
- 4-(3-Fluorophenyl)-2-methoxyphenol, 95%
- DTXSID70685424
- 4-(3-Fluorophenyl)-2-methoxyphenol
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- MDL: MFCD18314973
- Inchi: 1S/C13H11FO2/c1-16-13-8-10(5-6-12(13)15)9-3-2-4-11(14)7-9/h2-8,15H,1H3
- InChI Key: WRLPHYQZTQNNSE-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)C1C=CC(=C(C=1)OC)O
Computed Properties
- Exact Mass: 218.07430775Da
- Monoisotopic Mass: 218.07430775Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 29.5Ų
4-(3-Fluorophenyl)-2-methoxyphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB321154-5 g |
4-(3-Fluorophenyl)-2-methoxyphenol, 95%; . |
1261896-72-3 | 95% | 5g |
€1159.00 | 2023-06-21 | |
| abcr | AB321154-5g |
4-(3-Fluorophenyl)-2-methoxyphenol, 95%; . |
1261896-72-3 | 95% | 5g |
€1159.00 | 2025-02-16 |
4-(3-Fluorophenyl)-2-methoxyphenol Suppliers
4-(3-Fluorophenyl)-2-methoxyphenol Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 4-(3-Fluorophenyl)-2-methoxyphenol
Comprehensive Overview of 4-(3-Fluorophenyl)-2-methoxyphenol (CAS No. 1261896-72-3): Properties, Applications, and Industry Insights
4-(3-Fluorophenyl)-2-methoxyphenol (CAS No. 1261896-72-3) is a fluorinated phenolic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. The presence of both methoxy and fluorophenyl groups enhances its potential as a building block for bioactive molecules. Recent studies highlight its role in modulating enzyme activity, particularly in inflammation-related pathways, aligning with the growing demand for targeted therapeutic agents.
In the context of green chemistry, this compound exemplifies how strategic fluorination can improve metabolic stability without compromising biodegradability—a hot topic in sustainable drug development. Researchers are exploring its derivatives for antioxidant properties, responding to consumer interest in oxidative stress management solutions. The 3-fluorophenyl moiety specifically contributes to enhanced membrane permeability, a key consideration in drug delivery system design.
Analytical characterization of CAS 1261896-72-3 reveals exceptional HPLC purity (>98%) and thermal stability up to 200°C, making it suitable for high-performance material applications. Industry reports indicate rising procurement inquiries from electronic materials manufacturers, possibly linked to its dielectric properties. This dual applicability in life sciences and advanced materials positions it as a versatile intermediate.
From a synthetic chemistry perspective, the methoxyphenol core allows diverse functionalization—addressing the pharmaceutical industry's need for structure-activity relationship (SAR) optimization. Patent analyses show increased claims incorporating this scaffold in kinase inhibitor development, particularly for oncology targets. Such applications resonate with current precision medicine trends dominating biomedical research.
Environmental safety assessments of 4-(3-Fluorophenyl)-2-methoxyphenol demonstrate favorable ecotoxicity profiles compared to non-fluorinated analogs. This advantage supports its selection in crop protection formulations, where regulatory pressures are driving innovation toward safer agrochemicals. The compound's photostability further enhances its utility in UV-resistant coatings—another rapidly expanding market segment.
Supply chain data indicates stable commercial availability of CAS 1261896-72-3, with major producers offering kilogram-scale quantities under cGMP conditions. This accessibility facilitates its adoption in combinatorial chemistry workflows. Quality control protocols typically include rigorous residual solvent analysis, reflecting the compound's pharmaceutical-grade standards.
Emerging applications in flavonoid synthesis leverage the compound's phenolic reactivity, tapping into the nutraceutical industry's growth. Its structural similarity to certain plant secondary metabolites makes it valuable for biomimetic synthesis studies—an area gaining traction in academic and industrial labs alike. Recent publications demonstrate its utility in constructing chiral auxiliaries for asymmetric catalysis.
Thermodynamic studies of 4-(3-Fluorophenyl)-2-methoxyphenol reveal interesting crystalline polymorphism, relevant to pharmaceutical formulation scientists optimizing drug solubility. The fluorine atom's strategic placement minimizes metabolic degradation hotspots while maintaining favorable logP values—a balance increasingly sought in CNS drug discovery programs.
Industrial scale-up considerations highlight the compound's compatibility with continuous flow chemistry systems, addressing manufacturing efficiency demands in fine chemical production. Regulatory documentation confirms compliance with major pharmacopeia standards, including USP and EP monographs for related phenolic compounds.
Future research directions may explore its potential in metal-organic frameworks (MOFs) for gas storage applications, given its aromatic stacking capabilities. The compound's structure-property relationships continue to inspire innovation across multiple disciplines, from medicinal chemistry to advanced material science.
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